molecular formula C16H12F3NO2 B287381 N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide

N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B287381
M. Wt: 307.27 g/mol
InChI Key: RDYKSXQEOZIUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide, commonly known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that has been developed to provide a safer and more effective alternative to traditional NSAIDs.

Mechanism of Action

ATB-346 works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, ATB-346 reduces inflammation and pain without affecting the production of beneficial prostaglandins by the cyclooxygenase-1 (COX-1) enzyme.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in various animal models of arthritis and inflammatory bowel disease. The compound has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of ulcers and bleeding commonly associated with traditional N-(3-acetylphenyl)-3-(trifluoromethyl)benzamides.

Advantages and Limitations for Lab Experiments

One of the main advantages of ATB-346 is its selectivity for COX-2 inhibition, which reduces the risk of gastrointestinal side effects. The compound also has a longer half-life than traditional N-(3-acetylphenyl)-3-(trifluoromethyl)benzamides, allowing for less frequent dosing. However, ATB-346 is still in the early stages of development, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on ATB-346. One area of interest is the compound's potential use in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is the development of novel drug delivery systems to enhance the bioavailability and efficacy of ATB-346. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound in humans.

Synthesis Methods

ATB-346 is synthesized by condensing 3-(trifluoromethyl)benzoic acid with 3-acetylphenol in the presence of a base and a coupling reagent. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

ATB-346 has been extensively studied for its potential therapeutic benefits in various disease conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The compound has been shown to possess potent anti-inflammatory and analgesic properties, without causing the gastrointestinal side effects commonly associated with traditional N-(3-acetylphenyl)-3-(trifluoromethyl)benzamides.

properties

Product Name

N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C16H12F3NO2

Molecular Weight

307.27 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H12F3NO2/c1-10(21)11-4-3-7-14(9-11)20-15(22)12-5-2-6-13(8-12)16(17,18)19/h2-9H,1H3,(H,20,22)

InChI Key

RDYKSXQEOZIUEX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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